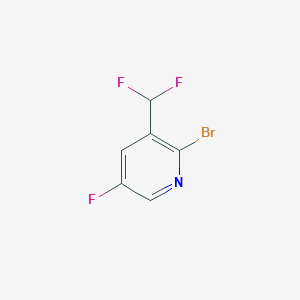
2-Bromo-3-(difluoromethyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted pyridines, which are valuable intermediates in organic synthesis, particularly in the field of medicinal chemistry due to their potential biological activity . These compounds are often used as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted pyridines can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, which involve the use of 2,5-dibromopyridine and 2-trimethylstannylpyridine derivatives . Similarly, the preparation of 5-bromo-2-chloro-3-fluoropyridine is described, which involves chemoselective functionalization under catalytic amination conditions . Another method includes the use of halogen dance reactions to synthesize halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further functionalized to create pentasubstituted pyridines .
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can significantly influence the reactivity and electronic properties of the molecule. The position of these substituents on the pyridine ring is crucial for determining the outcome of subsequent chemical reactions10.
Chemical Reactions Analysis
Bromo- and fluoro-substituted pyridines undergo various chemical reactions. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine can lead to the selective substitution of the bromide, chloride, or fluoro groups depending on the reaction conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine demonstrates the utility of these compounds in radiofluorination and palladium-catalyzed amination reactions . Additionally, the generation of dibromofluoromethyllithium from tribromofluoromethane and its subsequent reactions with aldehydes or ketones to produce fluorinated alcohols showcases the reactivity of bromo-fluoroalkyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted pyridines are influenced by the halogen atoms attached to the pyridine ring. These substituents can affect the boiling point, melting point, solubility, and stability of the compounds. The presence of fluorine, in particular, can enhance the lipophilicity and metabolic stability of the molecules, making them more attractive for drug development . The electronic effects of the halogens also impact the acidity and basicity of the pyridine nitrogen, which can be exploited in various chemical transformations10.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
- Radiofluorination and Amination Sequences: A study by Pauton et al. (2019) demonstrated the use of 2-bromo-5-[18F]fluoropyridine, a derivative of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, in radiosynthesis. They achieved the synthesis of 2-amino-5-[18F]fluoropyridines by a palladium-catalyzed reaction, showcasing its application in creating radiotracers for imaging techniques like PET scans (Pauton et al., 2019).
Chemical Synthesis and Modification
Synthesis of 3,5-Disubstituted 2-Fluoropyridines
Sutherland and Gallagher (2003) used 5-bromo-2-fluoro-3-pyridylboronic acid, related to 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, in the synthesis of 3,5-disubstituted 2-fluoropyridines. This process, involving Suzuki reactions, highlights the compound’s utility in creating structurally diverse pyridines (Sutherland & Gallagher, 2003).
Chemoselective Amination
The work of Stroup et al. (2007) on chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the potential of halogenated pyridines in selective amination reactions. This research shows how such compounds can be selectively modified to create various derivatives for further applications (Stroup et al., 2007).
Labeling and Imaging Applications
- Fluorine-18 Labelling of Oligonucleotides: Kuhnast et al. (2004) developed a [(18)F]fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides. This reagent, utilizing a pyridinyl moiety similar to 2-Bromo-3-(difluoromethyl)-5-fluoropyridine, demonstrates the compound's relevance in creating radiopharmaceuticals for PET imaging (Kuhnast et al., 2004).
Propiedades
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXBIMIGPAAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethyl)-5-fluoropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

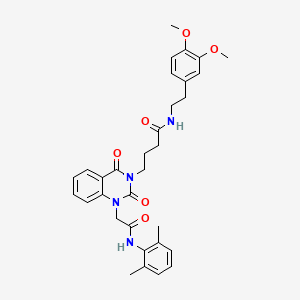
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
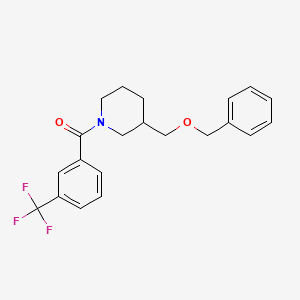
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
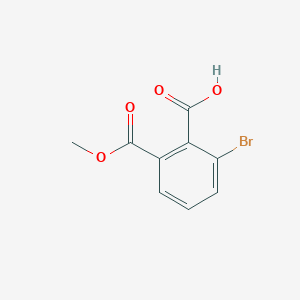
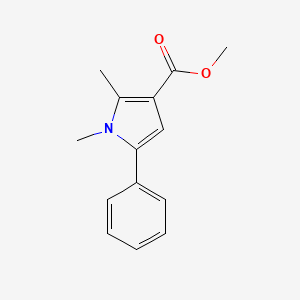
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)